Benzyl 3,4,5-tris(benzyloxy)benzoate

Catalog No.
S9065442
CAS No.
M.F
C35H30O5
M. Wt
530.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3,4,5-tris(benzyloxy)benzoate

Product Name

Benzyl 3,4,5-tris(benzyloxy)benzoate

IUPAC Name

benzyl 3,4,5-tris(phenylmethoxy)benzoate

Molecular Formula

C35H30O5

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C35H30O5/c36-35(40-26-30-19-11-4-12-20-30)31-21-32(37-23-27-13-5-1-6-14-27)34(39-25-29-17-9-3-10-18-29)33(22-31)38-24-28-15-7-2-8-16-28/h1-22H,23-26H2

InChI Key

UMJKIUOJIWLKDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5

Benzyl 3,4,5-tris(benzyloxy)benzoate is an organic compound characterized by its complex structure, which includes multiple benzyloxy groups attached to a benzoate backbone. Its molecular formula is C35H30O5C_{35}H_{30}O_{5}, and it has a molecular weight of approximately 530.6 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties that allow for various functionalizations and modifications.

Typical of esters and ethers. Key reactions include:

  • Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield benzoic acid and benzyl alcohol derivatives.
  • Transesterification: It can react with alcohols to form different esters, which is useful in modifying its properties for specific applications.
  • Reduction: The compound can be reduced to yield corresponding alcohols under appropriate conditions, often using reducing agents like lithium aluminum hydride.

The synthesis of Benzyl 3,4,5-tris(benzyloxy)benzoate typically involves the following steps:

  • Formation of the Intermediate: Starting from 3,4,5-trihydroxybenzoic acid, benzyl bromide is reacted in the presence of a base like potassium carbonate in a suitable solvent (e.g., dimethylformamide) to form the tris(benzyloxy) derivative.
  • Esterification: The resulting compound can then be treated with benzoyl chloride or acyl chlorides to form the final ester product.
  • Purification: The crude product is usually purified through recrystallization or chromatography techniques to obtain high purity.

Yield percentages for these reactions can vary but are often reported around 86% under optimized conditions .

Benzyl 3,4,5-tris(benzyloxy)benzoate has several applications:

  • Organic Synthesis: It serves as a versatile intermediate in synthesizing other complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activities, it may be explored for developing new therapeutic agents.
  • Material Science: Its unique properties could be utilized in creating advanced materials or coatings.

Interaction studies involving Benzyl 3,4,5-tris(benzyloxy)benzoate are essential for understanding its behavior in biological systems and its potential therapeutic effects. Such studies might include:

  • Binding Affinity Assessments: Evaluating how well this compound interacts with specific biological targets or enzymes.
  • Synergistic Effects: Investigating whether it enhances the efficacy of other therapeutic agents when used in combination.

These studies help elucidate the practical applications of this compound in drug formulation and development.

Benzyl 3,4,5-tris(benzyloxy)benzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzyl 3,4-bis(benzyloxy)benzoateC28H24O4C_{28}H_{24}O_{4}Fewer benzyloxy groups; simpler structure
Methyl 3,4,5-tris(benzyloxy)benzoateC29H30O5C_{29}H_{30}O_{5}Contains a methyl group instead of benzyl
3,4,5-Tris(benzyloxy)benzoic acidC28H24O5C_{28}H_{24}O_{5}Acid form; lacks ester functionality

Uniqueness Highlights

  • Number of Benzyloxy Groups: Benzyl 3,4,5-tris(benzyloxy)benzoate contains three benzyloxy substituents which enhance its reactivity and potential biological activity compared to compounds with fewer such groups.
  • Ester Functionality: The presence of the ester group provides additional reactivity options not found in similar compounds that are purely acidic or alcohol-based.

XLogP3

7.7

Hydrogen Bond Acceptor Count

5

Exact Mass

530.20932405 g/mol

Monoisotopic Mass

530.20932405 g/mol

Heavy Atom Count

40

Dates

Last modified: 11-21-2023

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